molecular formula C18H18N2OS B4181012 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide

Cat. No. B4181012
M. Wt: 310.4 g/mol
InChI Key: YIWDMACTQXHXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It has been extensively studied for its potential therapeutic applications, particularly in the field of pain management.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, this compound is thought to interact with the CB2 receptor, which is primarily expressed in immune cells and has been implicated in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models, as well as to have anti-tumor and anti-convulsant properties. This compound has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide in lab experiments is that it is a synthetic compound, which allows for greater control over its purity and concentration. Additionally, because it has been extensively studied, there is a large body of literature available on its properties and potential therapeutic applications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide. One area of interest is the development of more selective CB2 receptor agonists, which may have fewer side effects than non-selective agonists like this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more clinical trials to investigate the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been investigated for its potential anti-inflammatory, anti-tumor, and anti-convulsant properties.

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-13(12-7-4-3-5-8-12)17(21)20-18-15(11-19)14-9-6-10-16(14)22-18/h3-5,7-8,13H,2,6,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWDMACTQXHXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide
Reactant of Route 4
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide

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